molecular formula C25H25N3O3S B11575522 (5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11575522
M. Wt: 447.6 g/mol
InChI Key: VIKQNQLBTJKNJB-MPKDLLNHSA-N
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Description

The compound “(5Z)-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-[4-(PENTYLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that belongs to the class of triazolothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the methoxyphenyl and pentyloxyphenyl groups via substitution reactions.
  • Formation of the final product through condensation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include:

  • Use of catalysts to accelerate the reactions.
  • Optimization of temperature and pressure conditions.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, the compound may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new drugs or as a tool in biochemical research.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. It could be used in the treatment of diseases or as a diagnostic agent.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings. It may also be used as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

  • Inhibiting enzyme activity.
  • Binding to receptors and modulating their activity.
  • Interacting with cellular pathways to induce specific biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiazoles and related heterocyclic compounds. Examples include:

  • 1,2,4-Triazole derivatives.
  • Thiazole derivatives.
  • Other substituted triazolothiazoles.

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of both methoxyphenyl and pentyloxyphenyl groups. This unique structure may confer specific biological activities or chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

(5Z)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-2-(4-pentoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H25N3O3S/c1-3-4-7-17-31-20-15-13-19(14-16-20)23-26-25-28(27-23)24(29)22(32-25)12-8-10-18-9-5-6-11-21(18)30-2/h5-6,8-16H,3-4,7,17H2,1-2H3/b10-8+,22-12-

InChI Key

VIKQNQLBTJKNJB-MPKDLLNHSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=N2

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=N2

Origin of Product

United States

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